molecular formula C15H13FN2S B5588091 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-1H-1,3-BENZODIAZOLE

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B5588091
M. Wt: 272.3 g/mol
InChI Key: RMEISWATNNUQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-fluorobenzyl chloride with 4-methyl-1H-1,3-benzodiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve recrystallization or chromatographic techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
  • 2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzimidazole

Uniqueness

The presence of the methyl group at the 4-position of the benzimidazole ring in 2-{[(2-fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole distinguishes it from other similar compounds. This structural variation can influence its chemical reactivity, biological activity, and overall properties, making it a unique compound with specific applications .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S/c1-10-5-4-8-13-14(10)18-15(17-13)19-9-11-6-2-3-7-12(11)16/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEISWATNNUQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.